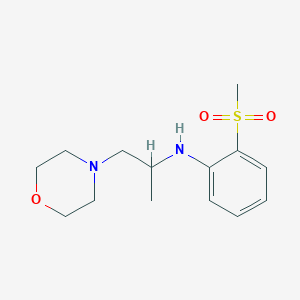![molecular formula C14H14ClNO3 B7588236 2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588236.png)
2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids. It is commonly referred to as 'CFM-2' and is used in scientific research as a tool to study the role of certain receptors in the body.
Mecanismo De Acción
CFM-2 acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This inhibition of mGluR5 activity has been shown to have various effects on physiological processes such as reducing pain perception, improving learning and memory, and reducing drug-seeking behavior in addiction models.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain perception in models of chronic pain, improve learning and memory in models of Alzheimer's disease and traumatic brain injury, and reduce drug-seeking behavior in models of addiction. CFM-2 has also been shown to have neuroprotective effects in models of stroke and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CFM-2 is its selectivity for mGluR5, which allows for specific targeting of this receptor in experiments. CFM-2 is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, one limitation of CFM-2 is its relatively low potency compared to other mGluR5 antagonists, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research involving CFM-2. One area of interest is the role of mGluR5 in addiction and the potential therapeutic applications of mGluR5 antagonists such as CFM-2 in treating addiction. Another area of interest is the potential use of CFM-2 in treating cognitive disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand the biochemical and physiological effects of CFM-2 and its potential applications in various areas of research.
Métodos De Síntesis
The synthesis of CFM-2 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with methylamine to yield N-methyl-4-chlorobenzylamine. This intermediate is then reacted with furan-3-carboxylic acid to produce CFM-2. The final product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CFM-2 is primarily used in scientific research as a tool to study the role of certain receptors in the body. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning and memory, pain perception, and addiction. CFM-2 has been used to investigate the role of mGluR5 in these processes and has shown promising results in animal models.
Propiedades
IUPAC Name |
2-[[(4-chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-16(8-10-2-4-11(15)5-3-10)9-13-12(14(17)18)6-7-19-13/h2-7H,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFGAHYKRAZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)CC2=C(C=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)


![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)

![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)